molecular formula C9H8FNO B13422477 3-(2-Fluorophenyl)-2-hydroxypropanenitrile CAS No. 458528-60-4

3-(2-Fluorophenyl)-2-hydroxypropanenitrile

Cat. No.: B13422477
CAS No.: 458528-60-4
M. Wt: 165.16 g/mol
InChI Key: GQZOXABWXNFVCN-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-hydroxypropanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy group, and a nitrile group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-hydroxypropanenitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. One common method involves the use of sodium cyanide and a base such as sodium hydroxide to facilitate the formation of the nitrile group. The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-2-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluorophenyl)-2-oxopropanenitrile.

    Reduction: Formation of 3-(2-Fluorophenyl)-2-aminopropanenitrile.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluorophenyl)-2-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrile groups play a crucial role in binding to active sites, while the fluorophenyl group enhances the compound’s stability and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-2-hydroxypropanenitrile
  • 3-(2-Bromophenyl)-2-hydroxypropanenitrile
  • 3-(2-Methylphenyl)-2-hydroxypropanenitrile

Uniqueness

3-(2-Fluorophenyl)-2-hydroxypropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high specificity and resistance to metabolic degradation.

Properties

CAS No.

458528-60-4

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-hydroxypropanenitrile

InChI

InChI=1S/C9H8FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5H2

InChI Key

GQZOXABWXNFVCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)O)F

Origin of Product

United States

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